2,3-Pentanedione 3-[(2,4-Dinitrophenyl)hydrazone]
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Overview
Description
2,3-Pentanedione 3-[(2,4-Dinitrophenyl)hydrazone] is a derivative of 2,3-pentanedione, which is a diketone. This compound is a dinitrophenylhydrazone (DNPH) derivative, often used in analytical chemistry to detect the presence of carbonyl compounds. It is particularly useful in the detection of 2,3-pentanedione in various samples, including tobacco smoke .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Pentanedione 3-[(2,4-Dinitrophenyl)hydrazone] is synthesized through a nucleophilic addition-elimination reaction. The reaction involves the addition of 2,4-dinitrophenylhydrazine to 2,3-pentanedione, followed by the elimination of water to form the hydrazone derivative . The reaction typically occurs under acidic conditions to facilitate the formation of the hydrazone.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2,3-Pentanedione 3-[(2,4-Dinitrophenyl)hydrazone] primarily undergoes nucleophilic addition-elimination reactions. It can also participate in condensation reactions, such as the Knoevenagel condensation, to form various derivatives .
Common Reagents and Conditions
Reagents: 2,4-Dinitrophenylhydrazine, 2,3-Pentanedione
Conditions: Acidic medium, controlled temperature, and pH
Major Products Formed
The major product formed from the reaction of 2,3-pentanedione with 2,4-dinitrophenylhydrazine is the hydrazone derivative, 2,3-Pentanedione 3-[(2,4-Dinitrophenyl)hydrazone] .
Scientific Research Applications
2,3-Pentanedione 3-[(2,4-Dinitrophenyl)hydrazone] has several applications in scientific research:
Analytical Chemistry: Used as a reagent to detect carbonyl compounds in various samples, including environmental and biological samples.
Synthetic Chemistry: Serves as an intermediate in the synthesis of other organic compounds, such as Ethyl 2-Cyano-3,3-diethylacrylate through Knoevenagel condensation.
Tobacco Smoke Analysis: Utilized to detect the presence of 2,3-pentanedione in tobacco smoke.
Mechanism of Action
The mechanism of action of 2,3-Pentanedione 3-[(2,4-Dinitrophenyl)hydrazone] involves a nucleophilic addition-elimination reaction. The 2,4-dinitrophenylhydrazine adds across the carbon-oxygen double bond of 2,3-pentanedione, forming an intermediate compound. This intermediate then loses a molecule of water, resulting in the formation of the hydrazone derivative .
Comparison with Similar Compounds
Similar Compounds
2,3-Pentanedione 2-[(2,4-Dinitrophenyl)hydrazone]: Another dinitrophenylhydrazone derivative used for similar analytical purposes.
3-Pentanone: A precursor to 2,3-pentanedione, mainly used as a solvent and in the synthesis of vitamin E.
Uniqueness
2,3-Pentanedione 3-[(2,4-Dinitrophenyl)hydrazone] is unique due to its specific application in detecting 2,3-pentanedione in various samples. Its ability to form stable hydrazone derivatives makes it particularly useful in analytical chemistry .
Properties
Molecular Formula |
C11H12N4O5 |
---|---|
Molecular Weight |
280.24 g/mol |
IUPAC Name |
(3Z)-3-[(2,4-dinitrophenyl)hydrazinylidene]pentan-2-one |
InChI |
InChI=1S/C11H12N4O5/c1-3-9(7(2)16)12-13-10-5-4-8(14(17)18)6-11(10)15(19)20/h4-6,13H,3H2,1-2H3/b12-9- |
InChI Key |
YPZRLCZNYHHBQT-XFXZXTDPSA-N |
Isomeric SMILES |
CC/C(=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C(=O)C |
Canonical SMILES |
CCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)C |
Origin of Product |
United States |
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